molecular formula C11H11NO2 B584505 2-Acetyl-3-dehydro-8-isoquinolinol CAS No. 1346598-26-2

2-Acetyl-3-dehydro-8-isoquinolinol

Cat. No. B584505
CAS RN: 1346598-26-2
M. Wt: 189.214
InChI Key: TUUVXGSFDPJZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-dehydro-8-isoquinolinol is a biochemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetyl-3-dehydro-8-isoquinolinol are characterized by its molecular formula C11H11NO2 and its molecular weight of 189.21 . Additional properties such as melting point, boiling point, and density are not provided in the available sources.

Scientific Research Applications

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids, including compounds related to 2-Acetyl-3-dehydro-8-isoquinolinol, are a significant group of natural products with a broad spectrum of biological activities. These compounds, found in various plant species, have shown antimicrobial, antibacterial, antitumor, and other significant pharmacological activities. Their structure-activity relationships (SAR) suggest potential applications in drug discovery, highlighting their importance as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Antimicrobial and Anticancer Properties

The 8-hydroxyquinoline nucleus, closely related to 2-Acetyl-3-dehydro-8-isoquinolinol, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have led to the development of potent lead compounds with significant pharmacological properties. These advances underscore the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, making them potential building blocks for various pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Role in Medicinal Chemistry

8-Hydroxyquinoline is a notable heterocyclic scaffold in medicinal chemistry due to its chromophore properties and ability to detect various metal ions. In recent decades, this moiety has attracted the attention of medicinal chemists for its significant biological activities. Synthetic modifications of 8-hydroxyquinoline are being extensively explored to develop potent, target-based, broad-spectrum drug molecules for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-hydroxyquinoline derivatives further enhance their potential as drug candidates (Gupta, Luxami, & Paul, 2021).

Potential Anti-inflammatory and Anticancer Agents

The search for natural anti-inflammatory products for cancer prevention and therapy has led to the exploration of various plant extracts, including those containing isoquinoline alkaloids similar to 2-Acetyl-3-dehydro-8-isoquinolinol. Annona muricata L., for example, has been investigated for its anti-inflammatory and anticancer properties, primarily based on crude extracts. The need for further studies on the bioactive isolates responsible for these activities highlights the potential of isoquinoline alkaloids as sources of new anti-inflammatory and anticancer agents (Wahab, Jantan, Haque, & Arshad, 2018).

Mechanism of Action

While the specific mechanism of action for 2-Acetyl-3-dehydro-8-isoquinolinol is not provided, it’s worth noting that similar compounds, such as sialidase inhibitors, function by modulating the functionality of their target compounds through a process called desialylation .

Safety and Hazards

The specific safety and hazard information for 2-Acetyl-3-dehydro-8-isoquinolinol is not provided in the available sources .

properties

IUPAC Name

1-(8-hydroxy-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-3-2-4-11(14)10(9)7-12/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUVXGSFDPJZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-dehydro-8-isoquinolinol

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